molecular formula C16H17NO5S B4777041 (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid

(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid

Cat. No. B4777041
M. Wt: 335.4 g/mol
InChI Key: XYLLDXRQGWSIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid, also known as BMS-687453, is a chemical compound that has been of interest to researchers due to its potential use as a therapeutic agent. This compound is a selective PPARδ (peroxisome proliferator-activated receptor delta) agonist, which means that it activates a specific protein in the body that is involved in regulating metabolism and inflammation.

Mechanism of Action

(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid works by activating PPARδ, a protein that plays a key role in regulating metabolism and inflammation. When PPARδ is activated, it increases the expression of genes involved in fatty acid oxidation and energy expenditure, leading to improved metabolic function. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to improve glucose tolerance, increase energy expenditure, and reduce body weight. It has also been shown to reduce triglyceride levels and increase HDL cholesterol levels. In addition, it has anti-inflammatory effects, which may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of using (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid in lab experiments is that it is a selective PPARδ agonist, which means that it specifically targets this protein without affecting other PPAR isoforms. This makes it a useful tool for studying the role of PPARδ in metabolic and inflammatory processes. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

There are several potential future directions for research on (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid. One area of interest is its potential use in treating metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its anti-inflammatory effects, which may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. In addition, further research is needed to determine the safety and efficacy of (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid in humans, which could lead to its development as a therapeutic agent.

Scientific Research Applications

(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid has been studied for its potential use in treating metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. In animal studies, (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid has been shown to improve glucose tolerance, increase energy expenditure, and reduce body weight. It has also been shown to have anti-inflammatory effects, which may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

2-[4-[benzyl(methyl)sulfamoyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-17(11-13-5-3-2-4-6-13)23(20,21)15-9-7-14(8-10-15)22-12-16(18)19/h2-10H,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLLDXRQGWSIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[Benzyl(methyl)sulfamoyl]phenoxy}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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